2-(7-bromo-1-benzothiophen-3-yl)acetic acid
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Overview
Description
2-(7-bromo-1-benzothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C10H7BrO2S. . This compound is characterized by the presence of a bromine atom attached to the benzothiophene ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 2-(7-bromo-1-benzothiophen-3-yl)acetic acid involves several steps. One common method includes the bromination of benzothiophene followed by the introduction of the acetic acid moiety. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-(7-bromo-1-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding benzothiophene derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(7-bromo-1-benzothiophen-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-bromo-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the benzothiophene ring play crucial roles in its binding affinity and reactivity. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
2-(7-bromo-1-benzothiophen-3-yl)acetic acid can be compared with other benzothiophene derivatives, such as:
2-(2-bromo-1-benzothiophen-3-yl)acetic acid: Similar structure but with the bromine atom in a different position.
2-(7-chloro-1-benzothiophen-3-yl)acetic acid: Chlorine atom instead of bromine, leading to different chemical properties.
2-(7-fluoro-1-benzothiophen-3-yl)acetic acid: Fluorine atom instead of bromine, affecting its reactivity and biological activity.
Properties
CAS No. |
1532773-99-1 |
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Molecular Formula |
C10H7BrO2S |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
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